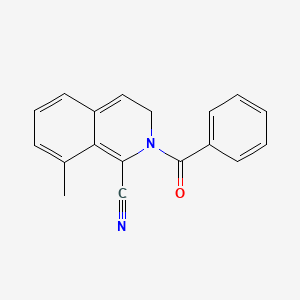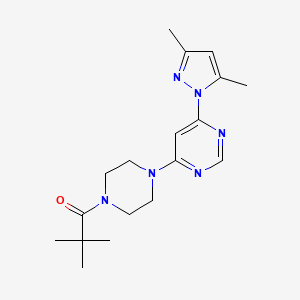![molecular formula C23H21N3O3 B2583128 1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-14-2](/img/structure/B2583128.png)
1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of a related compound, Methyl 4-(1H-imidazol-1-yl)benzoate, is C11H10N2O2 .Scientific Research Applications
Sigma Receptor Ligands
Research has shown that spiro[isobenzofuran-1,4'-piperidines] and related compounds exhibit high affinity for sigma receptors, which play a significant role in the central nervous system (CNS). These compounds have been synthesized and evaluated as sigma ligands, with variations in their structures affecting their affinity and selectivity towards sigma 1 and sigma 2 binding sites. For instance, compounds with certain N-substituents show high affinity for sigma 2 binding sites with notable selectivity, suggesting their potential in modulating sigma receptor-mediated processes (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Further investigations into spiro[isobenzofuran-1,4'-piperidines] have identified their potential as central nervous system agents. Early studies focused on compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1,4'-piperidine] due to their significant inhibition of tetrabenazine-induced ptosis, indicating their potential as antidepressants or neuroprotective agents. The structural features, especially the presence of a phenyl group and the basicity of the nitrogen atom, were found to be crucial for their activity (Bauer et al., 1976).
Potential Antihypertensive and Diuretic Properties
Spiro[isobenzofuran-1,4'-piperidines] with specific modifications, such as the attachment of a sulfur atom to the nitrogen, have demonstrated species-specific diuretic and antihypertensive activities in animal models. These findings highlight the versatility of these compounds in potentially addressing cardiovascular conditions (Klioze & Novick, 1978).
Histamine H3 Receptor Inverse Agonists
Some spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists, indicating their potential in modulating histaminergic activity within the brain, which could be relevant for treating various neurological disorders (Jitsuoka et al., 2008).
Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring . Therefore, the development of new imidazole derivatives for various therapeutic applications is a promising area of research.
properties
IUPAC Name |
1'-[4-(imidazol-1-ylmethyl)benzoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21(18-7-5-17(6-8-18)15-25-14-11-24-16-25)26-12-9-23(10-13-26)20-4-2-1-3-19(20)22(28)29-23/h1-8,11,14,16H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVYEOSBUXWZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)




![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)



![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)